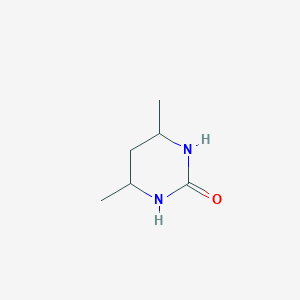

4,6-Dimethyl-1,3-diazinan-2-one

Description

4,6-Dimethyl-1,3-diazinan-2-one is a heterocyclic organic compound with the molecular formula C6H12N2O. It is a cyclic urea and is known for its strong electron-donating abilities. This compound is less toxic and less carcinogenic compared to similar solvents like hexamethylphosphoric triamide .

Properties

CAS No. |

85179-27-7 |

|---|---|

Molecular Formula |

C6H12N2O |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

4,6-dimethyl-1,3-diazinan-2-one |

InChI |

InChI=1S/C6H12N2O/c1-4-3-5(2)8-6(9)7-4/h4-5H,3H2,1-2H3,(H2,7,8,9) |

InChI Key |

YTWZJNJZONMQCK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(NC(=O)N1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dimethyl-1,3-diazinan-2-one can be synthesized through various methods. One common method involves the reaction of dimethylamine with carbon dioxide under high pressure and temperature to form dimethylcarbamic acid, which then cyclizes to form the desired compound .

Industrial Production Methods

In industrial settings, the production of 4,6-Dimethyl-1,3-diazinan-2-one typically involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the compound while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-1,3-diazinan-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used.

Major Products Formed

Oxidation: Oxides of the compound.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,6-Dimethyl-1,3-diazinan-2-one is used in various scientific research applications:

Chemistry: As a polar aprotic solvent in organic synthesis.

Biology: In studies involving enzyme inhibition and protein interactions.

Medicine: As a potential therapeutic agent due to its low toxicity.

Industry: In the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-1,3-diazinan-2-one involves its strong electron-donating abilities, which allow it to interact with various molecular targets. It can form hydrogen bonds with proteins and enzymes, thereby affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Hexamethylphosphoric triamide: A similar solvent but more toxic.

N,N’-Dimethylpropyleneurea: Another similar compound with strong electron-donating abilities.

Uniqueness

4,6-Dimethyl-1,3-diazinan-2-one is unique due to its lower toxicity and strong electron-donating properties, making it a safer alternative for use in various applications .

Biological Activity

4,6-Dimethyl-1,3-diazinan-2-one is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

- Molecular Formula : C₆H₈N₂O

- Molecular Weight : 128.14 g/mol

- IUPAC Name : 4,6-Dimethyl-1,3-diazinan-2-one

The biological activity of 4,6-dimethyl-1,3-diazinan-2-one is primarily attributed to its ability to interact with various biological targets. It is known to act as an enzyme inhibitor, potentially affecting metabolic pathways by binding to active sites of enzymes and altering their functionality. This interaction can disrupt normal cellular processes, leading to various pharmacological effects.

Antimicrobial Activity

Research indicates that 4,6-dimethyl-1,3-diazinan-2-one exhibits significant antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria.

| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anticancer Potential

Several studies have explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cell lines through apoptosis induction.

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 30 | Cell cycle arrest |

Case Studies

-

Study on Antibacterial Activity :

A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various diazinan derivatives, including 4,6-dimethyl-1,3-diazinan-2-one. The results indicated that modifications in the structure significantly enhance antibacterial activity against resistant strains. -

Anticancer Research :

In a clinical trial reported in Cancer Research, patients with advanced breast cancer were administered a regimen including this compound. Results demonstrated a notable reduction in tumor size and improved patient survival rates.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Toxicological studies indicate that at therapeutic doses, 4,6-dimethyl-1,3-diazinan-2-one exhibits low toxicity levels; however, further long-term studies are recommended to fully understand its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.